REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6].Cl.[NH2:15][OH:16].[OH-].[K+]>CO>[NH2:13][C:11]1[CH:10]=[CH:9][C:4]([C:5]([NH:15][OH:16])=[O:6])=[C:3]([O:2][CH3:1])[CH:12]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=CC(=C1)N
|
Name
|
|
Quantity
|
15.36 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 36 hrs
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (EtOAc, 50 ml)
|
Type
|
ADDITION
|
Details
|
Concentrated HCl was added slowly until precipitation of a solid (pH was 10)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methyl-tert-butyl ether (MTBE) and dried under vacuum
|
Type
|
CUSTOM
|
Details
|
the EtOAc was removed in vacuo
|
Type
|
ADDITION
|
Details
|
Concentrated HCl was added carefully until precipitation of a solid (pH was 8)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
MTBE and dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)NO)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.67 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |